molecular formula C5H10ClN B2456867 5-Azaspiro[2.3]hexane hydrochloride CAS No. 1536169-63-7

5-Azaspiro[2.3]hexane hydrochloride

Cat. No. B2456867
M. Wt: 119.59
InChI Key: HETOHROBGANLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azaspiro[2.3]hexane hydrochloride is an organic building block . It has a molecular weight of 119.59 . The IUPAC name for this compound is 5-azaspiro[2.3]hexane hydrochloride . It is commonly used for the synthesis of organic compounds, polymers, and polymeric materials .


Synthesis Analysis

5-Azaspiro[2.3]hexane hydrochloride has been widely used for the synthesis of organic compounds, polymers, and polymeric materials . A stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives has been reported .


Molecular Structure Analysis

The molecular formula of 5-Azaspiro[2.3]hexane hydrochloride is ClH*C5H9N . The InChI code for this compound is 1S/C5H9N.ClH/c1-2-5(1)3-6-4-5;/h6H,1-4H2;1H .


Physical And Chemical Properties Analysis

5-Azaspiro[2.3]hexane hydrochloride is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application Summary : 5-Azaspiro[2.3]hexane hydrochloride is used for the synthesis of organic compounds, polymers, and polymeric materials . It’s part of a range of Heterocyclic HCl salts .
    • Results or Outcomes : The results or outcomes would also depend on the specific synthesis process. The compound could potentially be used to create a wide variety of organic compounds and polymers .
  • Scientific Field: Neuropharmacology

    • Application Summary : 5-Azaspiro[2.3]hexane derivatives have been developed as conformationally “frozen” analogues of L-glutamic acid . L-glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS) and plays a critical role in a wide range of disorders like schizophrenia, depression, neurodegenerative diseases such as Parkinson’s and Alzheimer’s .
    • Methods of Application : The compound was designed and synthesized from D-serine as a novel [2.3]-spiro analogue of L-Glu . The cyclopropyl moiety was introduced by a diastereoselective rhodium catalyzed cyclopropanation reaction .
    • Results or Outcomes : The development of these analogues aims to enhance in vitro potency/selectivity and, more in general, drugability properties .

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes and using only outdoors or in a well-ventilated area .

Future Directions

As an organic building block, 5-Azaspiro[2.3]hexane hydrochloride has potential for use in the synthesis of a variety of organic compounds, polymers, and polymeric materials . Its future applications will likely continue to be explored in research and development settings .

properties

IUPAC Name

5-azaspiro[2.3]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-2-5(1)3-6-4-5;/h6H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETOHROBGANLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azaspiro[2.3]hexane hydrochloride

CAS RN

1536169-63-7
Record name 5-azaspiro[2.3]hexane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
PS Nosik, AO Gerasov, RO Boiko… - Advanced Synthesis …, 2017 - Wiley Online Library
The synthesis of monocyclic, spirocyclic and fused bicyclic secondary amines bearing a gem‐difluorocyclopropane moiety via difluorocyclopropanation of unsaturated N‐Boc …
Number of citations: 39 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.